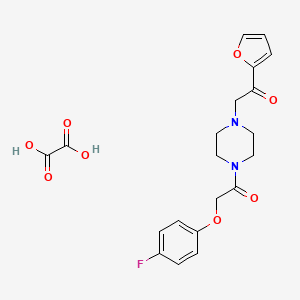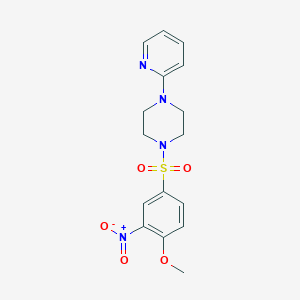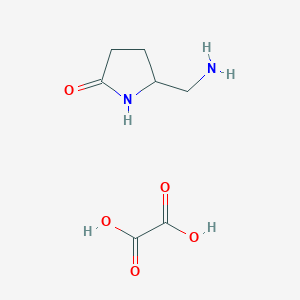![molecular formula C9H15ClN2O2 B2490393 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 86273-53-2](/img/structure/B2490393.png)
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a member of the pyrrolidone family of compounds. These compounds are known for their ability to form strong hydrogen bonds and interact with proteins and other molecules. This chemical has been used to study the structure and function of proteins, enzymes, and cellular membranes .
Preparation Methods
The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrrolidinone ring can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.
Scientific Research Applications
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study protein-protein interactions and enzyme activity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of enzymes and other proteins. It affects the structure and dynamics of cellular membranes and can influence the expression of certain genes and the activity of specific cellular pathways .
Comparison with Similar Compounds
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to its specific structure and reactivity. Similar compounds include:
- 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)butyl]acetamide
- 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)ethyl]acetamide
These compounds share the pyrrolidinone ring and the chloroacetamide moiety but differ in the length and structure of the connecting chain .
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-7-8(13)11-4-2-6-12-5-1-3-9(12)14/h1-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRWOYPNCNMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)

![1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide](/img/structure/B2490315.png)
![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)
![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2490320.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)
![2-hydroxy-8-methyl-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)


